molecular formula C17H17Br2NO3 B12453512 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol

3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol

Cat. No.: B12453512
M. Wt: 443.1 g/mol
InChI Key: WHZZZPKHFCEJMW-UHFFFAOYSA-N
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Description

3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, ethoxy, and phenol groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol typically involves multi-step organic reactions. One common method includes the bromination of an appropriate precursor, followed by the introduction of ethoxy and phenol groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dibromo-5-ethoxy-6-hydroxy-benzaldehyde
  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Uniqueness

Compared to similar compounds, 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

3,4-dibromo-6-ethoxy-2-[(2-hydroxy-3,5-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C17H17Br2NO3/c1-4-23-14-7-12(18)15(19)11(17(14)22)8-20-13-6-9(2)5-10(3)16(13)21/h5-8,21-22H,4H2,1-3H3

InChI Key

WHZZZPKHFCEJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NC2=CC(=CC(=C2O)C)C)Br)Br

Origin of Product

United States

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